2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
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Overview
Description
The compound “2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound, and is substituted with a piperazine ring and a pyrimidine ring, both of which are further substituted with a 3,5-dimethylpyrazole group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, by replacing the pyrazolyl fragment in 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine with 3-nitro-1,2,4-triazol-5-one (NTO), both mono- and disubstitution products have been synthesized .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups and the overall molecular structure. The pyrazole, pyrimidine, and piperazine rings are all capable of participating in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some properties can be predicted based on the functional groups present. For example, the presence of nitrogen in the pyrazole, pyrimidine, and piperazine rings would likely make this compound a base .Scientific Research Applications
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline has potential applications in the field of drug design and drug delivery. The compound has been studied for its ability to target cancer cells and inhibit tumor growth. In addition, the compound has been studied for its potential in modulating the activity of enzymes and receptors involved in signal transduction pathways. Furthermore, the compound has been studied for its potential in modulating the activity of enzymes involved in metabolic pathways.
Mechanism of Action
The mechanism of action of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is still not fully understood. However, it is believed that the compound targets cancer cells by inhibiting the activity of enzymes and receptors involved in signal transduction pathways. In addition, the compound has been studied for its ability to modulate the activity of enzymes involved in metabolic pathways.
Biochemical and Physiological Effects
This compound has been studied for its potential in modulating the activity of enzymes and receptors involved in signal transduction pathways. In addition, the compound has been studied for its potential in modulating the activity of enzymes involved in metabolic pathways. Furthermore, the compound has been studied for its ability to target cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline in lab experiments include its high solubility in aqueous solutions, its stability in organic solvents, and its ability to target cancer cells. However, there are some limitations to using this compound in lab experiments, such as the need for a strong base to catalyze the reaction and the potential for the compound to be toxic if not handled correctly.
Future Directions
The potential applications of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline in scientific research are still being explored. Some of the potential future directions for this compound include further studies of its ability to target cancer cells, its potential as an enzyme inhibitor, its ability to modulate the activity of enzymes and receptors involved in signal transduction pathways, and its potential in drug design and drug delivery. Additionally, further research is needed to understand the mechanism of action of this compound and to explore its potential in other areas of scientific research.
Synthesis Methods
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline can be synthesized by a condensation reaction between 3,5-dimethyl-1H-pyrazol-1-yl pyrimidine and 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)piperazin-1-yl]quinoxaline. The reaction is carried out in an inert atmosphere and requires a strong base, such as sodium hydroxide, to catalyze the reaction. After the reaction is complete, the product is purified by recrystallization or column chromatography.
properties
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8/c1-15-11-16(2)29(26-15)20-12-19(23-14-24-20)27-7-9-28(10-8-27)21-13-22-17-5-3-4-6-18(17)25-21/h3-6,11-14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIFIMQWZMRRAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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